molecular formula C12H12N2 B13706422 3-Amino-6-cyclopropylisoquinoline

3-Amino-6-cyclopropylisoquinoline

Cat. No.: B13706422
M. Wt: 184.24 g/mol
InChI Key: MRIBWQWWPGFXJB-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with an amino group at position 3 and a cyclopropyl group at position 4. The amino group at position 3 contributes to hydrogen-bonding interactions, a critical feature in medicinal chemistry for target engagement .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-cyclopropylisoquinolin-3-amine

InChI

InChI=1S/C12H12N2/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2,(H2,13,14)

InChI Key

MRIBWQWWPGFXJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CC(=NC=C3C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropylisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzene derivative, the process may involve nitration, reduction, and subsequent cyclization to form the isoquinoline core.

Industrial Production Methods: Industrial production of 3-Amino-6-cyclopropylisoquinoline may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-cyclopropylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-cyclopropylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-6-cyclopropylisoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-Amino-6-cyclopropylisoquinoline becomes evident when compared to related isoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Biological Activity/Applications Reference
3-Amino-6-cyclopropylisoquinoline C₁₂H₁₂N₂ -NH₂ (C3), cyclopropyl (C6) Enhanced steric effects, potential metabolic stability Hypothesized anticancer/antimicrobial Inferred
6-Chloroisoquinolin-3-amine C₉H₇ClN₂ -NH₂ (C3), -Cl (C6) Electrophilic halogen enhances reactivity Antimicrobial, kinase inhibition
6-Methylquinolin-3-amine C₁₀H₁₀N₂ -NH₂ (C3), -CH₃ (C6) Moderate lipophilicity, improved solubility Anticancer, moderate activity
6-Isopropylquinolin-3-amine C₁₂H₁₄N₂ -NH₂ (C3), -CH(CH₃)₂ (C6) Increased binding affinity due to bulky substituent Enhanced pharmacokinetic properties
6-Aminoisoquinolin-3-OL C₉H₈N₂O -OH (C3), -NH₂ (C6) Polar functional groups improve solubility Antioxidant, enzyme inhibition
3-Aminoisoquinoline C₉H₈N₂ -NH₂ (C3) Base structure with unsubstituted C6 Intermediate in synthesis

Key Insights

Substituent Effects: Cyclopropyl vs. Halogen/Methyl: The cyclopropyl group at C6 in 3-Amino-6-cyclopropylisoquinoline likely confers greater metabolic stability compared to halogenated analogs (e.g., 6-Chloroisoquinolin-3-amine) due to reduced susceptibility to oxidative degradation . Its three-membered ring structure may also enhance target selectivity by restricting conformational flexibility . Amino Group Positioning: The -NH₂ group at C3 is a common feature in bioactive isoquinolines, facilitating hydrogen bonding with biological targets such as enzyme active sites .

Physicochemical Properties: pKa Values: While direct data for 3-Amino-6-cyclopropylisoquinoline is unavailable, 3-Aminoisoquinoline has a pKa of 5.05 , suggesting moderate basicity. Substituents like cyclopropyl may slightly alter this value, impacting solubility and membrane permeability.

Biological Activity: Antimicrobial Potential: Compounds with electron-withdrawing groups (e.g., -Cl in 6-Chloroisoquinolin-3-amine) exhibit stronger antimicrobial activity , whereas 3-Amino-6-cyclopropylisoquinoline’s cyclopropyl group may favor interactions with hydrophobic pockets in bacterial membranes. Anticancer Applications: Bulky substituents (e.g., isopropyl in ) correlate with improved anticancer activity, suggesting that the cyclopropyl group in 3-Amino-6-cyclopropylisoquinoline could similarly enhance binding to oncogenic targets.

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